2-Amino-2-methyl-1,3-propanediol
Overview
Description
2-Amino-2-methyl-1,3-propanediol is an organic compound with the molecular formula C₄H₁₁NO₂. It is a versatile chemical used in various industrial and research applications. This compound is known for its buffering capacity and is commonly used in biochemical and molecular biology research.
Mechanism of Action
Target of Action
2-Amino-2-methyl-1,3-propanediol (AMPD) is a versatile compound with several applications. It is primarily used as a buffer component in biochemical assays . .
Mode of Action
In biochemical assays, it acts as a buffer, maintaining the pH of the solution within a specific range, thereby ensuring the optimal functioning of other components in the system .
Biochemical Pathways
AMPD is involved in the isotachophoresis of proteins, a process that separates proteins based on their isoelectric points . It acts as a spacer, helping to maintain the separation of proteins during the process .
Pharmacokinetics
Given its use in biochemical assays, it is likely to have good water solubility .
Result of Action
In biochemical assays, the use of AMPD as a buffer helps to maintain the stability of the system, ensuring accurate and reliable results . In protein isotachophoresis, it aids in the effective separation of proteins .
Action Environment
The action of AMPD can be influenced by environmental factors such as temperature and pH. For instance, its effectiveness as a buffer depends on the pH of the solution . Furthermore, its solubility might be affected by temperature .
Biochemical Analysis
Biochemical Properties
2-Amino-2-methyl-1,3-propanediol is used as a buffer component in biochemical reactions . It is used in the synthesis of surface active agents and vulcanization accelerators . It acts as an absorbent for acidic gases and as an emulsifying agent for cosmetics, mineral oil, leather dressings, textile specialties, and cleaning compounds .
Cellular Effects
It is known to act as a buffer in biochemistry and molecular biology research, such as in polyacrylamide gel electrophoresis of proteins .
Molecular Mechanism
It is known to interact with proteins during isotachophoresis, acting as a spacer .
Temporal Effects in Laboratory Settings
It is known to be used in various research and industrial applications .
Metabolic Pathways
It has been identified in human blood, indicating that it may be involved in certain metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-methyl-1,3-propanediol can be synthesized through several methods. One common method involves the condensation of glycidol with a nitrile, followed by rearrangement of the imidate obtained. This reaction is typically performed in a suitable solvent and in the presence of a base . Another method involves the hydrogenation of this compound’s precursor, such as acrylonitrile and methylamine, under hydrogen gas atmosphere .
Industrial Production Methods
In industrial settings, this compound is produced on a large scale for use in the synthesis of surface-active agents and vulcanization accelerators. It is also utilized as an emulsifying agent in mineral oil and paraffin wax emulsions, polishes, and cleaning compounds .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, ketones, and substituted amines .
Scientific Research Applications
2-Amino-2-methyl-1,3-propanediol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Amino-2-methyl-1,3-propanediol is unique compared to similar compounds due to its specific structure and properties. Similar compounds include:
2-Amino-1,3-propanediol: Lacks the methyl group present in this compound, resulting in different chemical properties and applications.
2-Amino-2-methylpropan-1,3-diol: Another similar compound with slight variations in structure and reactivity.
The uniqueness of this compound lies in its ability to act as a versatile buffer and its wide range of applications in various fields.
Properties
IUPAC Name |
2-amino-2-methylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(5,2-6)3-7/h6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFQFBNBSPQBJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059430 | |
Record name | 1,3-Propanediol, 2-amino-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Liquid, Solid; [Merck Index] Colorless crystalline solid; [Aldrich MSDS] | |
Record name | 1,3-Propanediol, 2-amino-2-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Amino-2-methyl-1,3-propanediol | |
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URL | https://haz-map.com/Agents/9975 | |
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Vapor Pressure |
0.00654 [mmHg] | |
Record name | 2-Amino-2-methyl-1,3-propanediol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9975 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
115-69-5 | |
Record name | 2-Amino-2-methyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminomethyl propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115695 | |
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Record name | 2-Amino-2-methyl-1,3-propanediol | |
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Record name | 1,3-Propanediol, 2-amino-2-methyl- | |
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Record name | 1,3-Propanediol, 2-amino-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2-methylpropane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.728 | |
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Record name | AMINOMETHYL PROPANEDIOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ7BU4QZJZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 2-Amino-2-methyl-1,3-propanediol?
A1: this compound, often abbreviated as AMPD, has the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol. Key spectroscopic data includes:
Q2: How does AMPD perform under various conditions, and what are its notable applications due to its stability?
A2: AMPD exhibits good stability under ambient conditions. It is highly soluble in water [] and some organic solvents, making it suitable for various formulations [, , , ]. This property makes it useful as a buffer in biochemical assays [, ] and a component in pharmaceutical formulations [, ]. Additionally, AMPD has been explored as a component in solid-state thermal energy storage materials due to its "plastic crystal" behavior [].
Q3: Is AMPD compatible with calcium salts?
A3: Yes, a key advantage of AMPD is its compatibility with calcium salts. Unlike phosphate and carbonate buffers, AMPD does not precipitate calcium [], making it valuable in applications where calcium presence is critical.
Q4: Does AMPD exhibit any catalytic properties?
A4: While not a catalyst itself, AMPD is used in the synthesis of catalysts. For example, gold nanoparticles have been deposited on AMPD-functionalized kaolinite to create a material effective in catalyzing carbon monoxide oxidation [].
Q5: Has computational chemistry been employed to study AMPD?
A5: Yes, ab initio molecular dynamics simulations and metadynamics have been used to investigate AMPD's role in CO2 capture and release in solutions []. These studies shed light on the reaction mechanisms, particularly emphasizing the crucial role of water in these processes.
Q6: How do structural modifications of AMPD affect its properties?
A6: While specific SAR data is limited within the provided research, structural analogs, like 2-amino-2-methyl-1-propanol (AMP), show differences in CO2 absorption kinetics []. This suggests that modifications to the alkyl chain and the number of hydroxyl groups can significantly impact its reactivity and potential applications.
Q7: How can the stability and bioavailability of AMPD be improved in formulations?
A7: Grape seed extract (GSE), rich in proanthocyanidins, has been shown to significantly enhance the stability of ascorbic acid in solutions containing AMPD at neutral and alkaline pH []. This finding suggests that incorporating stabilizing agents like GSE could be a viable strategy for improving the shelf-life of AMPD-containing formulations.
Q8: What factors influence the dissolution rate of AMPD?
A8: AMPD's dissolution rate, a critical factor influencing its bioavailability, can be significantly impacted by the presence of other excipients. For example, the inclusion of AMPD as a basic excipient in diclofenac salt formulations has been shown to either enhance or retard the dissolution of the drug depending on the specific salt form and concentration of AMPD [].
Q9: What is the role of AMPD in cosmetic formulations?
A10: AMPD is incorporated into various cosmetic formulations, including hair care products. Its alkaline nature allows it to be used as a substitute for ammonium hydroxide in hair bleach, resulting in less hair damage and a less pungent smell [].
Q10: How is AMPD used in analytical chemistry?
A11: AMPD serves as a buffer in analytical techniques. It's particularly useful for assays involving enzymes like alkaline phosphatase, where it acts as both a buffer and a potential phosphoacceptor [].
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